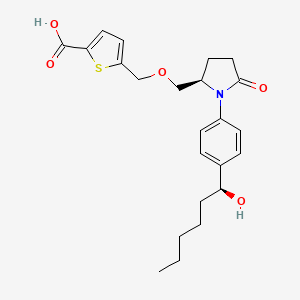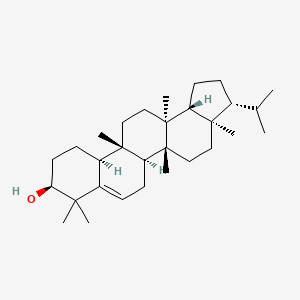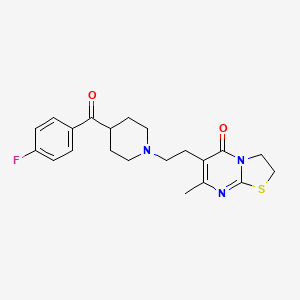
Setoperone
Übersicht
Beschreibung
Setoperone is an antagonist of the brain serotonin 5-HT2 receptor, particularly the 5-HT2A isoform . It is radiolabeled with the radioisotope fluorine-18 and used in positron emission tomography (PET) for neuroimaging studies of neuropsychiatric disorders such as schizophrenia and depression .
Synthesis Analysis
The synthesis of this compound involves several steps . The starting material, 6-(2-hydroxyethyl)-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one, is halogenated with hydrobromic acid in acetic acid. This is followed by an SN2 alkylation with 4-(4-fluorobenzoyl)piperidine under Finkelstein reaction conditions to produce this compound .Molecular Structure Analysis
This compound is a small molecule drug . Its molecular structure contains a total of 55 bonds, including 31 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, and 6 aromatic bonds . It also includes 1 five-membered ring, 3 six-membered rings, and 1 nine-membered ring .Chemical Reactions Analysis
This compound can be radiolabeled with the radioisotope fluorine-18 . This process involves a simple process of trapping aqueous [18F]-fluoride on a cartridge pre-loaded with a phosphonium borane, then releasing it by elution of TBACN in dry acetonitrile . The subsequent radiofluorination is applied to the radiosynthesis of [18F]-setoperone .Physical And Chemical Properties Analysis
This compound has a chemical formula of C21H24FN3O2S and a molar mass of 401.50 g/mol . More detailed physical and chemical properties could not be found in the search results.Relevant Papers Several papers have been published on this compound . These papers discuss its use in PET imaging studies, its role in studying serotonin (5-HT) physiology in depression, and its potential as a treatment for neuropsychiatric disorders .
Wissenschaftliche Forschungsanwendungen
Antipsychotic Properties in Schizophrenia
Setoperone has shown potential in treating schizophrenia. A study conducted by Ceulemans et al. (2004) explored its effectiveness by administering this compound to chronic schizophrenic patients. They observed approximately a 50% improvement in psychotic symptoms compared to conditions under previous neuroleptic medication, indicating that this compound's serotonin and dopamine receptor blocking properties might be beneficial in schizophrenia treatment (Ceulemans et al., 2004).
Research in Autism Spectrum Disorders
In a study involving parents of children with Autism Spectrum Disorders (ASD), [18F]this compound was used in PET imaging to measure cortical serotonin type-2 (5-HT2) receptors. Goldberg et al. (2009) found that parents of children with ASD had significantly lower cortical 5-HT2 receptor densities compared to controls. This finding aligns with other reports indicating diminished 5-HT2 expression and functioning in individuals with ASD (Goldberg et al., 2009).
Impact on Serotonin Receptors
Leysen et al. (2004) investigated the effects of this compound on serotonin-S2 receptor sites in rat brain. Their study indicated that this compound, with its serotonin and dopamine antagonistic properties, could down-regulate serotonin-S2 receptors following chronic treatment. This receptor down-regulation could have implications for the treatment of mood disorders where serotonin-S2 receptor sites may play a role (Leysen et al., 2004).
Use in High-Resolution PET Imaging
Chow et al. (2009) used [18F]-setoperone PET imaging to assess the variability of 5-HT2A receptor availability in older adults. This technique can inform pharmacological treatments for conditions like geriatric depression and dementia, demonstrating this compound's utility in neuroimaging (Chow et al., 2009).
Serotonin Receptor Occupancy Studies
Mamo et al. (2004) conducted a dose-finding PET study using [18F]this compound to evaluate the serotonin 5HT2-receptor occupancy in humans. This study aimed to optimize doses for early clinical studies and confirmed that this compound could be used effectively to achieve high levels of 5HT2-receptor occupancy, useful in clinical trials for neuropsychiatric conditions (Mamo et al., 2004).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2S/c1-14-18(20(27)25-12-13-28-21(25)23-14)8-11-24-9-6-16(7-10-24)19(26)15-2-4-17(22)5-3-15/h2-5,16H,6-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGAHDDQSRBDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCSC2=N1)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057848 | |
| Record name | Setoperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86487-64-1 | |
| Record name | Setoperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86487-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Setoperone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086487641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Setoperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SETOPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ67CS3Q3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





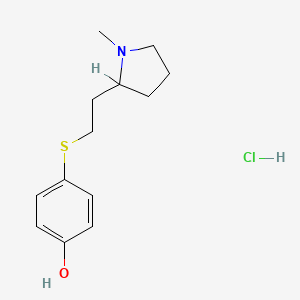

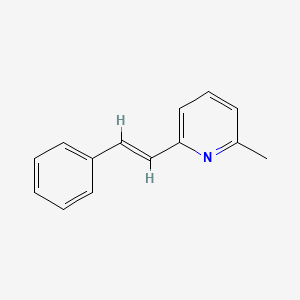


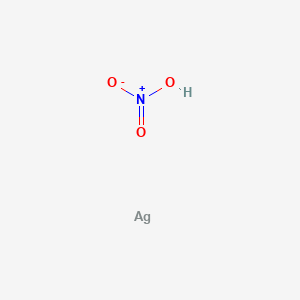
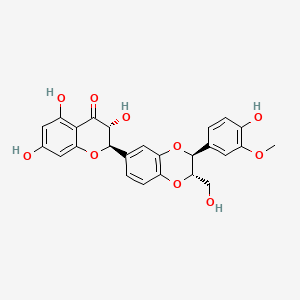
![N-[3,3-bis(4-fluorophenyl)propyl]-N,N'-dimethyl-N'-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B1681677.png)
